molecular formula C7H7BrO2S B1517380 3-(5-Bromothiophen-2-yl)propanoic acid CAS No. 900027-23-8

3-(5-Bromothiophen-2-yl)propanoic acid

Cat. No.: B1517380
CAS No.: 900027-23-8
M. Wt: 235.1 g/mol
InChI Key: HTNISMQPJVTCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromothiophen-2-yl)propanoic acid is a brominated thiophene derivative featuring a propanoic acid side chain. Derivatives of this compound, such as 3-amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS 204135-66-0) and its trifluoroacetylated variant (), highlight its versatility as a scaffold for drug discovery and chemical synthesis .

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNISMQPJVTCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652804
Record name 3-(5-Bromothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900027-23-8
Record name 3-(5-Bromothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-bromothiophen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(5-Bromothiophen-2-yl)propanoic acid is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. The compound is characterized by its unique structure, which includes a brominated thiophene ring, influencing its reactivity and biological interactions.

Structural Information

  • Molecular Formula : C7_7H7_7BrO2_2S
  • Molecular Weight : Approximately 235.10 g/mol
  • SMILES Notation : C1=C(SC(=C1)Br)CCC(=O)O
  • InChI Key : HTNISMQPJVTCDJ-UHFFFAOYSA-N

Research indicates that 3-(5-bromothiophen-2-yl)propanoic acid acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , an enzyme critical in inflammatory pathways. This inhibition can lead to a reduction in prostaglandin E2 levels, a key mediator in inflammatory responses. The compound's ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory and anticancer therapies.

Biological Activities

  • Anti-inflammatory Effects : The inhibition of mPGES-1 suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : By reducing prostaglandin E2 levels, the compound may contribute to anticancer effects, warranting further investigation into its efficacy against various cancer types.

Comparative Analysis with Similar Compounds

The biological activity of 3-(5-bromothiophen-2-yl)propanoic acid can be compared with structurally similar compounds:

Compound NameStructureSimilarityUnique Features
2-(4-Bromophenyl)propanoic acidPhenyl instead of thiopheneHighDifferent electronic properties due to phenyl ring
2-(Thiophen-2-yl)acetic acidAcetic acid moietyModerateLacks bromine substitution
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidAmino acid derivativeHighContains amino group, affecting biological activity
(R)-3-Amino-3-(thiophen-2-yl)propanoic acidDifferent stereochemistryModeratePotentially different biological interactions

This table illustrates how the unique combination of a brominated thiophene ring and propanoic acid distinguishes 3-(5-bromothiophen-2-yl)propanoic acid from these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 3-(5-bromothiophen-2-yl)propanoic acid:

  • Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, often employing continuous flow reactors to enhance yield and purity .
  • Biological Evaluation : In vitro studies have demonstrated its potential as an mPGES-1 inhibitor, highlighting its role in modulating inflammatory responses .
  • Pharmacokinetic Studies : Further research is necessary to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME).

Comparison with Similar Compounds

Structural Analogs: Brominated and Chlorinated Aromatic Propanoic Acids

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Features Biological Activity/Application Key Data/Findings Source/Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl ring, hydroxyl group Antimicrobial (E. coli, S. aureus) Selective activity; marine actinomycete-derived Marine Drugs ()
3-(5-Bromo-2-fluorophenyl)propanoic acid Bromo-fluoro-phenyl substitution Synthetic intermediate Molecular formula: C₉H₈BrFO₂; SMILES provided Structural report ()
3-(5-Chlorothiophen-2-yl)propanoic acid derivatives Chlorothiophene core Antiviral (influenza A) Significant activity in aminothiazole hybrids Molecules ()
3-(Methylthio)propanoic acid esters Methylthio group, esterified carboxylic acid Aroma compounds in pineapples High concentrations in Tainong No. 4 (622.49 µg·kg⁻¹) IJMS ()
Key Observations:
  • Ring Systems: Thiophene-based compounds (e.g., P3 in ) exhibit Furin inhibition (IC₅₀ = 35 µM), whereas phenylpropanoic acids () show antimicrobial selectivity, suggesting ring type influences biological target specificity .

Functional Analogs: Propanoic Acid Derivatives with Heterocyclic Moieties

Thiazole and Imidazole Hybrids
  • P3 (): A thiazole-thiophene hybrid, 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid, inhibits Furin with an IC₅₀ of 35 µM. Its mechanism likely involves interaction with the enzyme’s active site via the bromothiophene moiety .
  • Imidazole Derivatives (): 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid is synthesized via nucleophilic substitution, emphasizing the role of sulfur in enhancing bioavailability .
Aminothiazole Derivatives ()
  • Compounds like 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid demonstrate multitarget activity (antiviral, antioxidant, antibacterial), showcasing the impact of electron-withdrawing groups (e.g., cyano) on efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromothiophen-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Bromothiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.